molecular formula C8H3BrClNO3S B1417112 5-Bromo-4-cyano-2-formylbenzenesulfonyl chloride CAS No. 1805584-50-2

5-Bromo-4-cyano-2-formylbenzenesulfonyl chloride

Cat. No.: B1417112
CAS No.: 1805584-50-2
M. Wt: 308.54 g/mol
InChI Key: UGVZLVNJROPXAI-UHFFFAOYSA-N
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Description

5-Bromo-4-cyano-2-formylbenzenesulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. The molecular formula of this compound is C8H3BrClNO3S, and it has a molecular weight of 308.54 g/mol.

Preparation Methods

The synthesis of 5-Bromo-4-cyano-2-formylbenzenesulfonyl chloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 4-cyano-2-formylbenzenesulfonyl chloride, followed by purification and isolation of the desired product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and the use of specific catalysts.

Chemical Reactions Analysis

5-Bromo-4-cyano-2-formylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-4-cyano-2-formylbenzenesulfonyl chloride has a wide range of applications in scientific research, including:

    Organic Synthesis: It is used as a reagent for introducing the sulfonyl chloride functional group in organic molecules.

    Pharmaceutical Research: The compound can be used as an intermediate in the synthesis of pharmaceutical compounds.

    Material Science: It is utilized in the development of new materials with specific properties.

    Biological Studies: The compound can be used in the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism by which 5-Bromo-4-cyano-2-formylbenzenesulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group can react with various nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions are often facilitated by the presence of catalysts or specific reaction conditions .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-4-cyano-2-formylbenzenesulfonyl chloride include other sulfonyl chlorides such as:

    4-Formylbenzenesulfonyl chloride: Lacks the bromine and cyano groups, making it less reactive in certain reactions.

    2-Bromo-4-fluorobenzenesulfonyl chloride: Contains a fluorine atom instead of a cyano group, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and make it suitable for specialized applications in organic synthesis and research.

Properties

IUPAC Name

5-bromo-4-cyano-2-formylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClNO3S/c9-7-2-8(15(10,13)14)6(4-12)1-5(7)3-11/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVZLVNJROPXAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C#N)Br)S(=O)(=O)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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